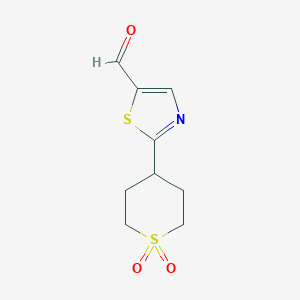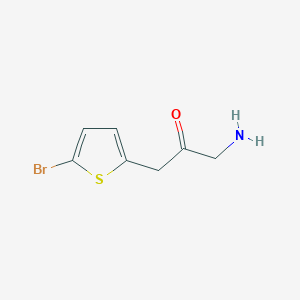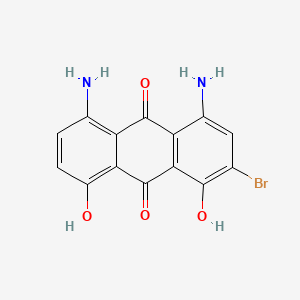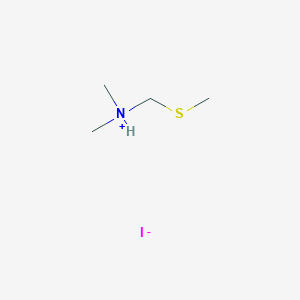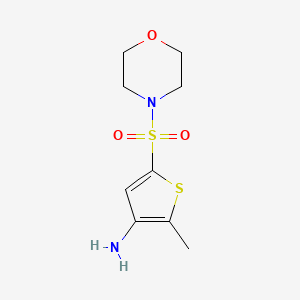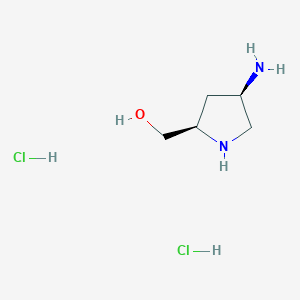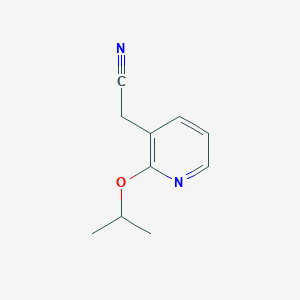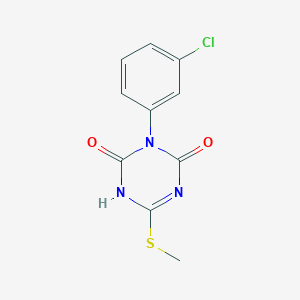
3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of 3-chlorophenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the triazine ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards for commercial applications.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)-1,3,5-triazine-2,4,6-trione: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
3-(4-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a different position of the chlorine atom on the phenyl ring.
3-(3-Bromophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione: Contains a bromine atom instead of chlorine, which may influence its reactivity and applications.
Uniqueness
The presence of both the chlorophenyl and methylsulfanyl groups in 3-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione imparts unique chemical properties that differentiate it from similar compounds
属性
CAS 编号 |
51235-19-9 |
|---|---|
分子式 |
C10H8ClN3O2S |
分子量 |
269.71 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O2S/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-3-6(11)5-7/h2-5H,1H3,(H,12,13,15,16) |
InChI 键 |
OMZLELODZNEJHA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
